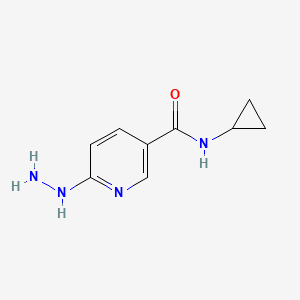
N-Cyclopropyl-6-hydrazinylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-6-hydrazinylnicotinamide is a chemical compound with the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . It is a heterocyclic building block used primarily in research and development. The compound is characterized by the presence of a cyclopropyl group attached to a hydrazinylnicotinamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-hydrazinylnicotinamide typically involves the reaction of cyclopropylamine with 6-chloronicotinic acid hydrazide under specific conditions . The reaction is carried out in an inert atmosphere, often under nitrogen, and at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-6-hydrazinylnicotinamide undergoes various chemical reactions, including:
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-Cyclopropyl-6-hydrazinylnicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-hydrazinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-6-hydrazinylpyridine-3-carboxamide
- N-Cyclopropyl-6-hydrazinylpyridine-3-carboxylic acid
Uniqueness
N-Cyclopropyl-6-hydrazinylnicotinamide is unique due to its specific structure, which includes a cyclopropyl group and a hydrazinylnicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-cyclopropyl-6-hydrazinylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c10-13-8-4-1-6(5-11-8)9(14)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,11,13)(H,12,14) |
InChI Key |
GHDDDRYMBDGFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
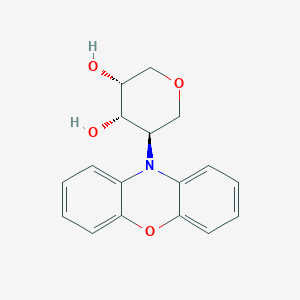

![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)

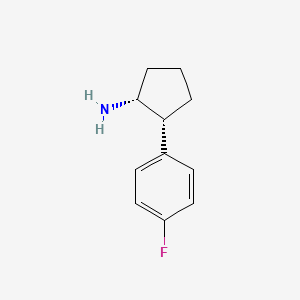
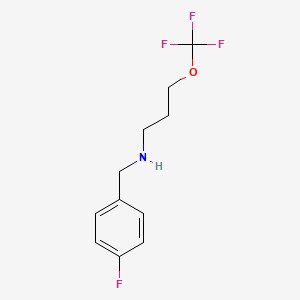

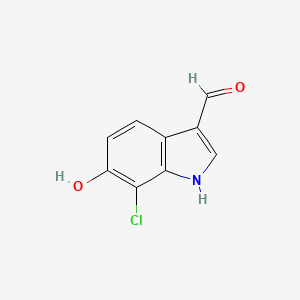
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11758088.png)
![[Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
